

# An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine

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Compound of Interest

Compound Name: 2-(Diphenylphosphino)ethylamine

Cat. No.: B1207392

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### Introduction

**2-(Diphenylphosphino)ethylamine**, a versatile bidentate phosphine ligand, plays a significant role in coordination chemistry and catalysis. Its unique structure, featuring both a soft phosphorus donor and a hard nitrogen donor, allows it to form stable complexes with a variety of transition metals. These complexes exhibit remarkable catalytic activity in a range of organic transformations and have shown potential in the development of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, applications in catalysis, and emerging role in medicinal chemistry.

# **IUPAC Nomenclature and Chemical Identity**

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(Diphenylphosphino)ethanamine.

#### Synonyms:

- (2-Aminoethyl)diphenylphosphine
- 1-Amino-2-(diphenylphosphino)ethane
- 2-(Diphenylphosphanyl)ethanamine



- (2-aminoethyl)diphenylphosphane[1]
- DPPEA

Key Identifiers:

Identifier	Value
CAS Number	4848-43-5[2]
Molecular Formula	C14H16NP[2]

| Molecular Weight | 229.26 g/mol [2] |

**Physicochemical Properties** 

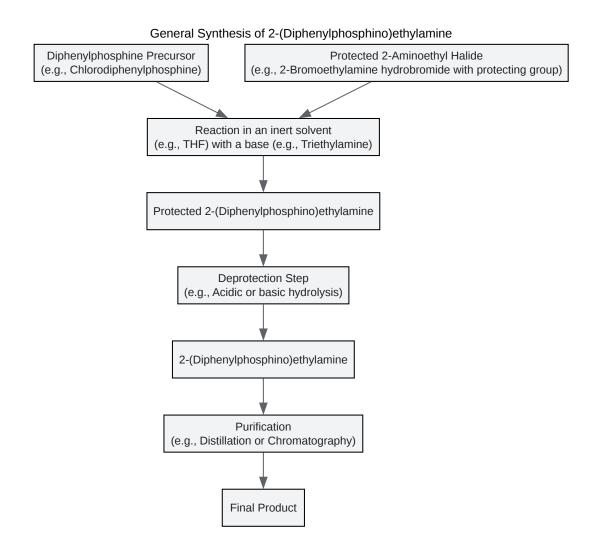
Property	- Value	Reference
Appearance	Colorless to yellow liquid	[3]
Boiling Point	220 °C at 9 Torr	[2][3]
Solubility	Insoluble in water	[3]
Storage	Store under inert gas (nitrogen or argon) at 2–8 °C	[3]

# **Synthesis**

A general laboratory-scale synthesis of **2-(diphenylphosphino)ethylamine** involves the reaction of a diphenylphosphine precursor with a protected 2-aminoethyl halide, followed by deprotection.

# **General Synthetic Workflow**





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Caption: A generalized workflow for the synthesis of **2-(Diphenylphosphino)ethylamine**.

# **Experimental Protocol (Illustrative)**



Note: The following is a generalized protocol based on common synthetic methods for phosphine ligands. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.

- Preparation of the Reaction Mixture: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine in anhydrous tetrahydrofuran (THF).
- Addition of Amine: To a separate flask, dissolve 2-bromoethylamine hydrobromide and a suitable base (e.g., triethylamine, to neutralize the hydrobromide and the HCl formed during the reaction) in anhydrous THF.
- Reaction: Slowly add the amine solution to the stirred chlorodiphenylphosphine solution at a controlled temperature (e.g., 0 °C to room temperature).
- Work-up: After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture
  is filtered to remove the triethylamine hydrobromide salt. The filtrate is then concentrated
  under reduced pressure.
- Purification: The crude product is purified by vacuum distillation or column chromatography
  on silica gel to yield pure 2-(diphenylphosphino)ethylamine.

# **Applications in Catalysis**

**2-(Diphenylphosphino)ethylamine** is a highly effective ligand in a variety of metal-catalyzed reactions, owing to its ability to stabilize the metal center and influence its reactivity.

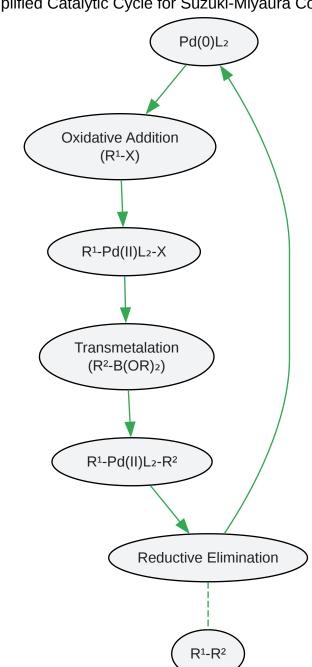
# **Cross-Coupling Reactions**

This ligand has been successfully employed in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

- Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides.[4][5]
- Heck Reaction: The reaction of an unsaturated halide with an alkene.
- Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.



• Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.



Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

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Caption: A simplified representation of a palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

# **Hydrogenation Reactions**

Complexes of **2-(diphenylphosphino)ethylamine** with metals like ruthenium are efficient catalysts for hydrogenation reactions, including the reduction of ketones and imines.[6]

While specific comprehensive data tables are proprietary to the cited research, the following illustrates the type of data presented in studies on catalytic hydrogenation.

Substrate	Catalyst Loading (mol%)	Time (h)	Conversion (%)	Selectivity (%)	Reference
Acetophenon e	1	12	>99	>99	[3]
4- Methoxyacet ophenone	1	12	>99	>99	[3]
Cyclohexano ne	0.5	8	>99	>99	[7]

Note: The above data is illustrative and based on typical results reported in the literature for similar catalyst systems.

# **Role in Drug Development and Medicinal Chemistry**

Recent research has highlighted the potential of metal complexes incorporating **2- (diphenylphosphino)ethylamine** and its derivatives as therapeutic agents, particularly in the field of oncology.

### **Anticancer Activity**

Gold(I) and other metal complexes of **2-(diphenylphosphino)ethylamine** have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including human lung carcinoma





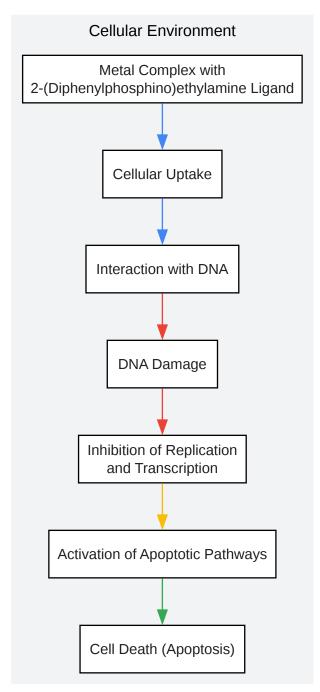


(A549), colon cancer (HCT15), and breast cancer (MCF7) cells.[1] In some cases, the anticancer effect of these compounds was found to be greater than that of the established chemotherapy drug, cisplatin.[1]

The precise signaling pathways are still under investigation, but a common proposed mechanism for the anticancer activity of many metal complexes involves interaction with DNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis (programmed cell death).



#### Proposed Mechanism of Anticancer Activity



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Caption: A diagram illustrating a proposed mechanism for the anticancer activity of metal complexes.

# **Spectroscopic Data**

Characterization of **2-(diphenylphosphino)ethylamine** and its complexes relies on various spectroscopic techniques.

### **NMR Spectroscopy**

- ¹H NMR: The proton NMR spectrum of the free ligand would be expected to show complex multiplets for the phenyl protons and distinct signals for the ethylamine backbone protons.
- <sup>31</sup>P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands. For the free ligand, a single resonance is expected. Upon coordination to a metal center, this signal will shift, and coupling to other NMR-active nuclei (like <sup>195</sup>Pt) may be observed.[1]

# Infrared (IR) Spectroscopy

The IR spectrum of **2-(diphenylphosphino)ethylamine** would exhibit characteristic absorption bands:

- N-H stretching: A broad band in the region of 3300-3500 cm<sup>-1</sup>.
- C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm<sup>-1</sup>.
- P-C stretching: Bands in the fingerprint region.

### **Mass Spectrometry**

The mass spectrum of **2-(diphenylphosphino)ethylamine** would show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom.[8][9]

### Conclusion

2-(Diphenylphosphino)ethanamine is a valuable and versatile ligand with significant applications in catalysis and potential in medicinal chemistry. Its straightforward synthesis and



the tunable properties of its metal complexes make it a subject of ongoing research and development. This guide has provided a technical overview of its key characteristics and applications, intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences. Further exploration of its catalytic capabilities and biological activities is warranted to fully unlock its potential.

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